N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H28N6O3S and its molecular weight is 456.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide has been investigated for its potential as an anti-inflammatory agent. Its structural features suggest that it may modulate inflammatory pathways, making it relevant for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
- The compound has been identified as a potent and selective reversible inhibitor of COX-2, an enzyme involved in inflammation and pain pathways. COX-2 inhibitors are used in the treatment of pain, inflammation, and certain cancers. Further research could explore its efficacy and safety profile .
- 4-Acetamidophenyl triflimide (AITF), a related compound, has been employed as an activating agent for amidation reactions. This protocol allows for efficient amidation and esterification reactions, making it valuable in synthetic chemistry and drug development .
- Researchers have used molecular imprinting strategies to create selective polymers for paracetamol (also known as 4-acetamidophenol). These materials can specifically recognize and bind to paracetamol molecules, potentially aiding in drug delivery and separation processes .
Anti-Inflammatory Activity
Cyclooxygenase-2 (COX-2) Inhibition
Amidation Reactions
Molecular Imprinting for Paracetamol (Acetaminophen)
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3S/c1-15(29)23-16-5-3-6-17(13-16)24-20(30)14-32-21-18-7-4-8-19(18)28(22(31)25-21)27-11-9-26(2)10-12-27/h3,5-6,13H,4,7-12,14H2,1-2H3,(H,23,29)(H,24,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQNYSARLSNKCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide |
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